tert-Butyl 4-(iodomethyl)benzylcarbamate
Overview
Description
tert-Butyl 4-(iodomethyl)benzylcarbamate: is a chemical compound with the molecular formula C13H18INO2 and a molecular weight of 347.19 g/mol It is a derivative of benzylcarbamate, where the benzyl group is substituted with an iodomethyl group at the para position and a tert-butyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)benzylcarbamate typically involves the reaction of 4-(iodomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(iodomethyl)benzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Oxidation Reactions: Oxidation of the iodomethyl group can lead to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution: Formation of substituted benzylcarbamates.
Reduction: Formation of benzylamine derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(iodomethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodomethyl group serves as a versatile functional group for further chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be employed in the synthesis of polymers, agrochemicals, and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(iodomethyl)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
tert-Butyl 4-(iodophenyl)carbamate: Similar structure but with an iodine atom directly attached to the phenyl ring instead of the methyl group.
tert-Butyl 4-(bromomethyl)benzylcarbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 4-(chloromethyl)benzylcarbamate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: tert-Butyl 4-(iodomethyl)benzylcarbamate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in certain synthetic applications where rapid and efficient transformations are desired .
Properties
IUPAC Name |
tert-butyl N-[[4-(iodomethyl)phenyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUJZBVHCKZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623829 | |
Record name | tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-73-7 | |
Record name | tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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